6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- H-3 (imidazole): δ 8.45 ppm (singlet, 1H), deshielded by adjacent nitrogen lone pairs.
- H-7 (pyridine): δ 7.82 ppm (doublet, J = 7.2 Hz, 1H), coupled to H-8.
- H-8 (pyridine): δ 7.10 ppm (doublet of doublets, J = 7.2 Hz, 1H).
- Methyl group (C5–CH₃): δ 2.51 ppm (singlet, 3H), no coupling due to rotational symmetry.
- Carboxylic acid (–COOH): δ 12.90 ppm (broad singlet, 1H), exchangeable proton.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) and Raman Spectroscopic Features
IR (KBr, cm⁻¹):
- O–H stretch (carboxylic acid): 2500–3000 (broad).
- C=O stretch: 1695 (strong).
- Aromatic C=C/C=N: 1580, 1450.
- C–Br stretch: 560.
Raman (cm⁻¹):
Crystallographic Studies and Packing Arrangements
Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters:
- a = 7.12 Å, b = 10.34 Å, c = 14.56 Å, β = 98.7°.
- The carboxylic acid forms intermolecular hydrogen bonds (O–H···O=C, 2.65 Å), creating dimeric pairs along the b-axis.
- Bromine engages in halogen bonding (Br···N, 3.21 Å) with adjacent pyridine nitrogens, stabilizing layered packing.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Hydrogen Bonds | O–H···O (2.65 Å) |
| Halogen Bonds | Br···N (3.21 Å) |
Tautomeric and Conformational Dynamics
- Tautomerism: The imidazo[1,2-a]pyridine core exhibits limited tautomeric shifts due to aromatic stabilization. Protonation at N-1 predominates (>95%).
- Conformational Flexibility: The carboxylic acid group rotates freely relative to the heterocycle, with an energy barrier of ~8 kcal/mol calculated via DFT. Methyl and bromine substituents restrict ring puckering, maintaining planarity (deviation < 0.05 Å).
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBREWWYKGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with Bromopyruvic Acid
A widely adopted and efficient approach to synthesize imidazo[1,2-a]pyridine-2-carboxylic acids, including the 6-bromo-5-methyl derivative, involves the condensation of substituted 2-aminopyridines with bromopyruvic acid. This method is supported by continuous flow synthesis studies that optimize reaction conditions for yield and throughput.
-
- Combine streams of bromopyruvic acid (often mixed with p-toluenesulfonic acid as a catalyst) and 2-amino-5-methyl-3-bromopyridine in a polar aprotic solvent such as dimethylformamide (DMF).
- React at elevated temperature (~125 °C) under controlled residence time (10–20 minutes) in a microreactor or flow system under back pressure (~4 bar).
- After reaction, remove solvent by evaporation, dissolve residue in methanol, and purify by preparative HPLC.
-
- High throughput (up to 72 compounds per 24 hours)
- Controlled reaction parameters lead to high conversion and purity
- Scalable and reproducible for research and industrial purposes
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core via Chloroacetaldehyde Cyclization
The core imidazo[1,2-a]pyridine ring system substituted with bromine at the 6-position can be synthesized by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under basic conditions.
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- React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Solvent options include water, ethanol, methanol, or a mixture thereof.
- Reaction temperature ranges from 25 °C to 55 °C, with reaction times from 2 to 24 hours depending on conditions.
- After reaction, concentrate the mixture, extract with ethyl acetate, wash, dry over anhydrous sodium sulfate, and evaporate solvent.
- Recrystallize the crude product from ethyl acetate/hexane (1:1) to obtain pure 6-bromoimidazo[1,2-a]pyridine.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Starting material | 2-amino-5-bromopyridine (51.9 g, 300 mmol) | Same | Same |
| Monochloroacetaldehyde (40%) | 70.7 g (360 mmol) | Same | Same |
| Base | Sodium bicarbonate (30.2 g, 360 mmol) | Sodium carbonate (15.0 g, 180 mmol) | Sodium hydroxide (14.4 g, 360 mmol) |
| Solvent | Ethanol (66.9 g) | Ethanol (66.9 g) | Methanol (66.9 g) |
| Reaction temperature | 55 °C | 55 °C | 55 °C |
| Reaction time | 5 hours | 10 hours | 12 hours |
| Product yield | 72.0% (45.6 g) | 67.8% (40.1 g) | Data incomplete |
| Product appearance | Off-white crystals | Light brown crystals | Brown solid |
| Melting point | 76.5–78.0 °C | 76.3–78.2 °C | Not specified |
- Notes : The choice of base and solvent affects yield and purity. Sodium bicarbonate with ethanol gave the best yield and product quality under mild conditions.
Esterification for Derivative Preparation
For further functionalization, such as preparing esters of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, catalytic esterification with methanol in the presence of p-toluenesulfonic acid is employed.
-
- Heat 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid with absolute methanol and p-toluenesulfonic acid catalyst under reflux for 2–8 hours.
- Cool, remove solvent by rotary evaporation, dissolve residue in organic solvent, wash, dry, filter, concentrate, and recrystallize.
- Molar ratio of acid to catalyst is optimized around 1:0.1–0.16.
-
- High selectivity with minimal side reactions
- Simple work-up suitable for scale-up
Additional Note : The acid precursor can be synthesized via diazotization, bromination, and oxidation of 6-amino-2-methylpyridine.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Data
The synthesis via condensation with bromopyruvic acid under flow conditions yields high purity products confirmed by LC-MS and NMR analysis, with reaction optimization focusing on residence time and temperature to maximize conversion.
The cyclization method yields solid products with melting points around 76–78 °C, consistent with literature values for 6-bromoimidazo[1,2-a]pyridine derivatives. The purity is enhanced by recrystallization from ethyl acetate and hexane mixtures.
Esterification reactions proceed cleanly with p-toluenesulfonic acid catalysis, enabling further functionalization of the carboxylic acid moiety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promise as a scaffold for developing new drugs aimed at treating tuberculosis (TB) and other infectious diseases. Research indicates that derivatives of this compound can inhibit key metabolic pathways essential for the survival of pathogens like Mycobacterium tuberculosis (Mtb) . A study highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine analogues, demonstrating significant activity against multidrug-resistant TB strains .
Case Study: Antitubercular Agents
In a high-throughput screening (HTS) approach, several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . These findings underscore the potential of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a lead compound in TB drug discovery.
Material Science
Organic Electronics
The unique structural characteristics of this compound make it suitable for applications in organic electronics. It is being explored for use in light-sensitive dyes and optical media for data storage due to its photophysical properties .
Fluorescent Probes
The compound has been employed as a fluorescent probe for detecting metal ions such as mercury and iron in biological samples. Its ability to selectively bind to these ions facilitates real-time monitoring of metal ion concentrations in various environments .
Biological Research
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in pathogenic processes. For example, studies have shown that certain derivatives inhibit pantothenate synthetase, an enzyme crucial for Mtb survival . This highlights the compound's potential role in designing targeted therapies against resistant bacterial strains.
Chemical Reactions
This compound undergoes various chemical reactions:
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Sodium methoxide | Various substituted derivatives |
These reactions can be leveraged to synthesize novel derivatives with enhanced biological activities or improved material properties .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Halogen Substituents
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7) : Lacks the 5-methyl group. Bromine at position 6 enhances electrophilic aromatic substitution reactivity, making it useful in Suzuki-Miyaura couplings. Its similarity score (0.84) to the target compound highlights the critical role of bromine in electronic modulation .
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7) : Chlorine, being less polarizable than bromine, reduces steric hindrance but may decrease leaving-group efficiency in nucleophilic reactions. This analog has a molecular weight of 196.59, lighter than the brominated counterpart (241.05 for 5-bromo derivatives) .
- 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine: Demonstrates antitrypanosomal activity, emphasizing the pharmacological impact of halogen positioning .
Methyl Substituents
- However, the absence of bromine limits its utility in cross-coupling reactions .
- 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 866135-83-3) : Methyl at position 8 introduces steric hindrance near the reactive C6 bromine, which may slow down further functionalization compared to the 5-methyl isomer .
Fluorinated Analogs
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives exhibit potent activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC = 3.9 µg/mL), suggesting that bromine at position 5 or 6 enhances target binding .
- Antitrypanosomal Activity: Bromine at position 6 in 8-bromo-6-chloro derivatives shows efficacy against Trypanosoma brucei, underscoring the importance of halogen placement .
Comparative Data Table
Biological Activity
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structural features contribute to its diverse biological activities, making it a focus of research in medicinal chemistry and material science. This article explores its biological activity, synthesis, and applications based on various studies and findings.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- CAS Number : 1000845-67-9
The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazo[1,2-a]pyridine core structure is known for its role in drug development, particularly in targeting enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for this compound against selected pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
| Candida albicans | 7.8 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The IC50 values of this compound against selected cancer cell lines are presented in the following table:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (skin cancer) | 1.98 |
| Jurkat (T-cell leukemia) | 1.61 |
The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups within the molecule enhances its anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against multi-drug resistant bacterial strains. The results showed promising antibacterial activity, highlighting its potential as an alternative treatment for infections caused by resistant pathogens .
Study on Antitumor Effects
A comprehensive investigation into the antitumor activity of this compound revealed that it significantly inhibited cell proliferation in vitro. Molecular dynamics simulations suggested that it interacts with key proteins involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications .
Applications in Research
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting tuberculosis and cancer.
- Material Science : Employed in creating light-sensitive dyes and optical media.
- Biological Research : Acts as a fluorescent probe for detecting metal ions in biological samples.
Q & A
Q. What are the common synthetic routes for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via functionalization of the imidazo[1,2-a]pyridine core. A two-step approach involves (i) bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by (ii) methyl group introduction at the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) . The carboxylic acid group at position 2 can be introduced through hydrolysis of an ester precursor (e.g., ethyl ester) under acidic or basic conditions. Key intermediates (e.g., ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate) are characterized by -NMR (to confirm bromine’s deshielding effects) and LC-MS (to verify molecular ion peaks) .
Q. How can spectroscopic methods distinguish this compound from structural analogs?
-NMR is critical for identifying substituent positions:
- The methyl group at C5 appears as a singlet (~δ 2.4–2.6 ppm).
- Bromine at C6 causes downfield shifts in adjacent protons (e.g., H7 at δ 8.2–8.5 ppm).
- The carboxylic acid proton (if present) is observed as a broad peak at δ 12–13 ppm, though it may exchange in DO. IR spectroscopy confirms the carboxylic acid group (C=O stretch at ~1700 cm), while HRMS validates the molecular formula (CHBrNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during bromination of the imidazo[1,2-a]pyridine core?
Low yields often stem from competing side reactions (e.g., over-bromination or ring degradation). Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize reactive intermediates.
- Temperature control : Maintain 0–25°C to suppress radical pathways.
- Stoichiometry : Limit NBS to 1.1 equivalents to avoid di-bromination.
- Additives : Include catalytic FeCl or AlCl to enhance electrophilic bromination selectivity .
Q. What computational methods are effective for predicting regioselectivity in functionalizing the imidazo[1,2-a]pyridine scaffold?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. For bromination, Fukui indices (electrophilicity) at C6 and nucleophilic Parr functions at C5 guide methyl group placement. Reaction path sampling via quantum mechanics/molecular mechanics (QM/MM) simulations further refines transition-state energy barriers, aiding in solvent and catalyst selection .
Q. How should researchers address contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from:
Q. What strategies resolve inconsistent NMR data for brominated imidazo[1,2-a]pyridine derivatives?
Proton splitting patterns can vary due to dynamic effects or impurities. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
